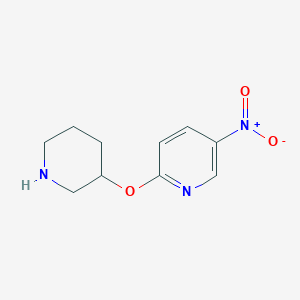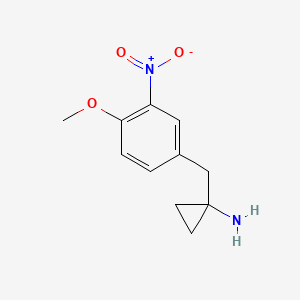
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is characterized by a cyclopropane ring attached to a benzyl group that is substituted with a methoxy group and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine typically involves the formation of the cyclopropane ring through the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a carbene is generated in situ from reagents such as diiodomethane and zinc-copper couple . The benzyl group can be introduced through nucleophilic substitution reactions, where a suitable benzyl halide reacts with cyclopropanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reagents are combined in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .
化学反応の分析
Types of Reactions
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The methoxy group can be demethylated using strong acids or bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Substitution: Benzyl halides, sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include substituted cyclopropanamines, where the functional groups on the benzyl ring are modified. For example, reduction of the nitro group yields 1-(4-Methoxy-3-aminobenzyl)cyclopropan-1-amine .
科学的研究の応用
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
1-(4-Methoxybenzyl)cyclopropan-1-amine: Similar structure but lacks the nitro group.
1-(3-Nitrobenzyl)cyclopropan-1-amine: Similar structure but lacks the methoxy group.
1-(4-Methoxy-3-nitrophenyl)cyclopropane: Similar structure but lacks the amine group.
Uniqueness
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine is unique due to the presence of both methoxy and nitro groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the cyclopropane ring makes it a versatile compound for various applications .
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
1-[(4-methoxy-3-nitrophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H14N2O3/c1-16-10-3-2-8(6-9(10)13(14)15)7-11(12)4-5-11/h2-3,6H,4-5,7,12H2,1H3 |
InChIキー |
LYHLHSBSWPQXDF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC2(CC2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


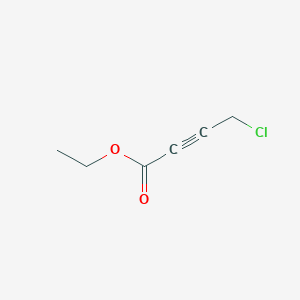

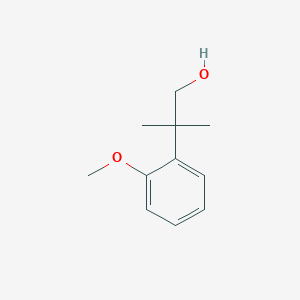
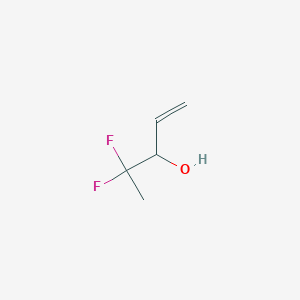
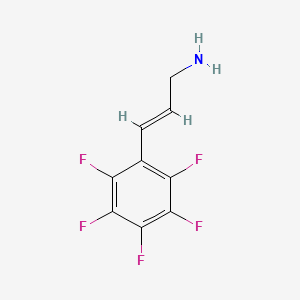
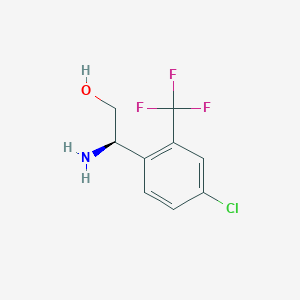
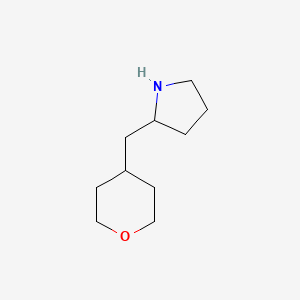
![{1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B13609396.png)
![1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13609398.png)
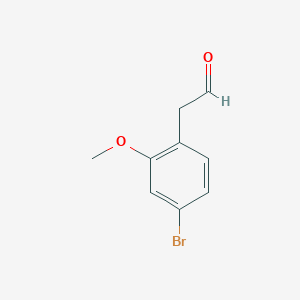
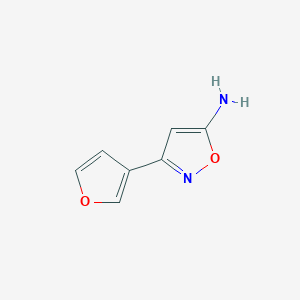
![2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13609426.png)

